molecular formula C18H23N3O2 B2666758 N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1796970-82-5

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2666758
CAS No.: 1796970-82-5
M. Wt: 313.401
InChI Key: HEZCLSNGPUHAJB-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-methoxypiperidine moiety linked to a phenyl ring and a pyrrole-acetamide side chain. Its molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of 313.4 g/mol.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-23-17-8-12-21(13-9-17)16-6-4-15(5-7-16)19-18(22)14-20-10-2-3-11-20/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZCLSNGPUHAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of 4-methoxypiperidine. This can be achieved through the reaction of piperidine with methanol in the presence of an acid catalyst.

    Aromatic Substitution: The 4-methoxypiperidine is then reacted with 4-bromonitrobenzene under basic conditions to form 4-(4-methoxypiperidin-1-yl)nitrobenzene.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) with hydrogen gas.

    Acylation: The resulting amine is acylated with 2-(1H-pyrrol-1-yl)acetyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The acetamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of N-(4-(4-hydroxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide.

    Reduction: Formation of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating receptor-ligand interactions, especially in the context of neurotransmitter systems.

    Chemical Biology: It serves as a probe to study the function of specific proteins and enzymes in biological pathways.

    Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications, including the development of new materials.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This modulation can result in various pharmacological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide and related acetamide derivatives:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Reported Activity Reference
This compound (Target) 4-Methoxypiperidine, pyrrole-acetamide 313.4 Not explicitly reported in evidence (structural inference from analogs) -
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Piperazine-sulfonyl, acetamide ~308.4* Analgesic activity comparable to paracetamol
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Piperazine-sulfonyl, acetamide ~324.4* Anti-hypernociceptive activity in inflammatory pain models
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chloro, cyano-pyrazole, acetamide ~294.7* Synthetic intermediate; no explicit activity data
N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(...) Quinoline core, pyrrole, tetrahydrofuran, piperidine-acetamide 561.0 Patent example (no explicit activity data; structural complexity noted)
N-(4-Hydroxy-3-piperidin-1-ylmethyl-phenyl)-2-methylsulfanyl-acetamide Piperidinylmethyl, methylsulfanyl, acetamide ~294.4* No explicit activity data; methylsulfanyl group enhances lipophilicity

Key Observations:

Structural Diversity: The target compound incorporates a 4-methoxypiperidine group, distinguishing it from sulfonamide-containing analogs (e.g., Compounds 35, 37) and chloro-cyano derivatives . The methoxy group may enhance metabolic stability compared to unsubstituted piperidines.

Pharmacological Implications: Sulfonamide-containing analogs (Compounds 35, 37) demonstrate analgesic and anti-inflammatory activities, likely mediated through cyclooxygenase (COX) inhibition or peripheral pain-pathway modulation . The absence of a sulfonamide group in the target compound suggests alternative mechanisms of action. The pyrrole-acetamide moiety in the target compound is shared with the quinoline derivative in , which may indicate shared binding motifs (e.g., hydrogen bonding via acetamide).

The quinoline derivative in has a high molecular weight (561.0 g/mol), which may limit blood-brain barrier penetration compared to the target compound (313.4 g/mol).

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest a range of biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2OC_{16}H_{22}N_{2}O. The compound features:

  • A piperidine ring , which is recognized for its ability to interact with various biological targets.
  • A pyrrole moiety , known for its role in biological activity, especially in drug design.

This compound is believed to exert its effects primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical signaling pathways, such as the Wnt/β-catenin pathway, which is implicated in various cancers .
  • Cell Cycle Regulation : By targeting serine/threonine-protein kinase Chk1, it may interfere with cell cycle progression and promote apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate potent anticancer properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown effective inhibition of cancer cell viability across various lines, including MCF-7 (breast cancer), OVCAR-8 (ovarian cancer), and drug-resistant NCI/ADR-RES cells. IC50 values for these compounds typically range from 1.9 to 4.8 μM, indicating strong cytotoxic effects .
Cell LineIC50 (μM)
MCF-71.9
OVCAR-82.0
NCI/ADR-RES2.1

Antibacterial Activity

Pyrrole derivatives have also been investigated for their antibacterial properties. For example, related pyrrole-benzamide derivatives exhibited MIC values ranging from 3.125 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that modifications similar to those found in this compound could yield compounds with significant antibacterial activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to this compound:

  • Cancer Treatment : Research demonstrated that certain derivatives could inhibit the Wnt/β-catenin pathway effectively, leading to decreased expression of oncogenes such as MYC . This pathway's inhibition is crucial for developing targeted therapies for resistant cancer types.
  • Synthetic Pathways : The synthesis of this compound typically involves reactions between piperidine derivatives and pyrrole-containing acetamides, allowing for structural modifications that enhance biological activity.

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